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Abstract
Mutacin 1140, a lantibiotic produced by the oral bacterium Streptococcus mutans, has

emerged as a promising antimicrobial agent with potent activity against a broad spectrum of

Gram-positive pathogens, including multidrug-resistant strains.[1][2][3] This technical guide

provides an in-depth overview of the discovery and initial characterization of Mutacin 1140,

detailing its structure, mechanism of action, antimicrobial spectrum, and the foundational

experimental protocols used in its study. Quantitative data are summarized in structured tables

for comparative analysis, and key experimental workflows and biological pathways are

visualized using Graphviz diagrams to facilitate a deeper understanding of this novel

therapeutic candidate.

Discovery and Structural Elucidation
Mutacin 1140 was independently discovered by two research groups and is a product of

Streptococcus mutans.[4] It is a member of the lantibiotic family of peptide antibiotics, which

are characterized by the presence of lanthionine and methyllanthionine residues.[2][5] The

primary covalent structure of Mutacin 1140 was determined through a combination of Nuclear

Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and chemical sequencing.[6]

This analysis revealed a 22-amino acid peptide with a complex structure of four macrocyclic

rings, designated A, B, C, and D.[5][7] The molecule also contains post-translationally modified
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amino acid residues such as 2,3-didehydroalanine (Dha), 2,3-didehydrobutyrine (Dhb), and S-

amino vinyl-D-cysteine (AviCys).[5]

Table 1: Physicochemical Properties of Mutacin 1140

Property Value Reference

Molecular Weight 2,263 Da [8]

Amino Acid Residues 22 [3]

Class Type A(I) Lantibiotic [1][9]

Producing Organism Streptococcus mutans [2][4]

Mechanism of Action: A Dual Threat to Bacterial
Survival
Mutacin 1140 exerts its potent antimicrobial activity through a dual mechanism of action that

targets the bacterial cell envelope.

Inhibition of Cell Wall Synthesis
The primary mechanism involves the binding of Mutacin 1140 to Lipid II, an essential precursor

molecule in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[1]

[4][10] The N-terminal rings A and B of Mutacin 1140 form the structural motif responsible for

binding to the pyrophosphate moiety of Lipid II.[5][9][11] This sequestration of Lipid II prevents

its incorporation into the growing peptidoglycan chain, thereby inhibiting cell wall synthesis and

ultimately leading to cell death.[5][10] This mode of action, termed "Lipid-II abduction," is

considered less prone to the development of resistance due to the highly conserved and

essential nature of the Lipid II target.[4]

Membrane Disruption and Pore Formation
In addition to inhibiting cell wall synthesis, Mutacin 1140 can also disrupt the bacterial cell

membrane.[7][11] While it does not form pores in the same distinct manner as the well-

characterized lantibiotic nisin, studies have shown that Mutacin 1140 can induce membrane

disruptive functions, particularly in the presence of anionic phospholipids.[11] Molecular
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simulations suggest that Mutacin 1140-Lipid II complexes can form water-permeating

membrane pores, leading to increased membrane permeability and disruption of cellular

integrity.[10]
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Mechanism of action of Mutacin 1140.

Antimicrobial Spectrum
Mutacin 1140 exhibits a broad spectrum of activity against Gram-positive bacteria, including

several clinically significant pathogens.[1][8] Notably, it is effective against strains that have

developed resistance to conventional antibiotics, such as methicillin-resistant Staphylococcus

aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[3][4] It has no activity against

Gram-negative bacteria or yeast, which is attributed to the presence of an outer membrane in

Gram-negative bacteria that likely prevents the antibiotic from reaching its target and the

absence of Lipid II in yeast.[3][5]

Table 2: Minimum Inhibitory Concentrations (MICs) of Mutacin 1140 against various Gram-

positive bacteria
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Bacterial Species Strain(s) MIC (µg/mL) Reference

Streptococcus

pneumoniae
Multiple < 8 [3][5]

Streptococcus

pyogenes
Multiple < 8 [3]

Staphylococcus

aureus

Multiple (including

MRSA)
> 8 [3][5]

Enterococcus faecalis
Multiple (including

VRE)
> 8 [3]

Enterococcus faecium Vancomycin-resistant - [5]

Listeria

monocytogenes
Multiple < 8 [3]

Clostridium difficile Multiple < 8 [3]

Bacillus sp. Multiple > 8 [3]

Note: The specific MIC values can vary depending on the strain and the testing methodology.

Experimental Protocols
Purification of Mutacin 1140
The purification of Mutacin 1140 from S. mutans culture is a critical step for its characterization

and study. While early attempts faced challenges with recovery from broth cultures, a

successful method was developed using solid medium.[12][13]

Protocol for Mutacin 1140 Purification:

Culture Growth:S. mutans strain JH1140 (a hyper-producing mutant) is stab-inoculated into a

solid medium consisting of Todd-Hewitt broth with 0.5% agarose.[12][13]

Extraction: The spent medium is subjected to chloroform extraction.[12][13]
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Initial Separation: The resulting fraction is analyzed by sodium dodecyl sulfate-

polyacrylamide gel electrophoresis (SDS-PAGE).[12][13]

Further Purification: An efficient ammonium sulfate precipitation method has also been

developed for extracting Mutacin 1140 from complex fermentation media, achieving an

average yield of 66%.[14][15] Reverse-phase high-performance liquid chromatography (RP-

HPLC) is then used for final purification.[14]
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Workflow for the purification of Mutacin 1140.

Antimicrobial Susceptibility Testing
The antimicrobial activity of Mutacin 1140 is typically quantified by determining the Minimum

Inhibitory Concentration (MIC) using broth microdilution methods.
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Protocol for MIC Determination:

Inoculum Preparation: A standardized inoculum of the target bacterial strain is prepared.

Serial Dilution: Purified Mutacin 1140 is serially diluted in a 96-well microtiter plate

containing appropriate growth medium.[16]

Inoculation: Each well is inoculated with the bacterial suspension.

Incubation: The plate is incubated under suitable conditions for the specific bacterium.

MIC Determination: The MIC is defined as the lowest concentration of Mutacin 1140 that

completely inhibits visible growth of the bacteria.

Genetic Determinants of Biosynthesis
The genetic basis for Mutacin 1140 production has been identified and characterized. The

biosynthesis is encoded by a lan gene cluster.[12][13] This operon includes:

lanA: The structural gene encoding the precursor peptide of Mutacin 1140.[12][13]

lanB: Encodes a dehydratase responsible for the dehydration of serine and threonine

residues.[12][13][17]

lanC: Encodes a cyclase that catalyzes the formation of the characteristic thioether linkages.

[17]

lanT: Encodes an ABC-like transporter for the export of the modified peptide.[17]

lanD: An additional gene essential for the C-terminal decarboxylation of the core peptide.[17]

The precursor peptide consists of an N-terminal leader peptide and a C-terminal core peptide.

The leader peptide guides the post-translational modifications of the core peptide and is

cleaved off during transport out of the cell to yield the active antibiotic.[5]
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Biosynthesis pathway of Mutacin 1140.

Conclusion and Future Directions
The initial characterization of Mutacin 1140 has established it as a potent and promising

antimicrobial agent with a novel mechanism of action. Its effectiveness against drug-resistant

Gram-positive bacteria highlights its potential as a therapeutic candidate to address the

growing challenge of antibiotic resistance. Further research is warranted to optimize its

pharmacokinetic properties, explore its efficacy in in vivo models, and fully elucidate the

intricacies of its interaction with the bacterial cell membrane. The detailed understanding of its

biosynthesis also opens avenues for bioengineering novel lantibiotics with enhanced activity

and stability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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